molecular formula C10H9NO3 B14038394 furo[2,3-C]pyridine-3-carboxylic acid ethyl ester

furo[2,3-C]pyridine-3-carboxylic acid ethyl ester

Cat. No.: B14038394
M. Wt: 191.18 g/mol
InChI Key: JFQHZNXPZIMTDM-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of furo[2,3-C]pyridine-3-carboxylic acid ethyl ester typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate pyridine derivatives with furan derivatives under specific conditions. For example, an Rh-catalyzed tandem reaction has been employed to construct this compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic routes mentioned above can be adapted for industrial applications, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Furo[2,3-C]pyridine-3-carboxylic acid ethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids, while substitution reactions can introduce functional groups such as halogens, alkyl, or aryl groups .

Scientific Research Applications

Furo[2,3-C]pyridine-3-carboxylic acid ethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of furo[2,3-C]pyridine-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of various enzymes and receptors, influencing biological pathways. For example, it may interact with kinase proteins, affecting signal transduction pathways and cellular functions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to furo[2,3-C]pyridine-3-carboxylic acid ethyl ester include:

Uniqueness

This compound is unique due to its specific ring fusion and the resulting electronic properties. This uniqueness contributes to its distinct biological activities and its utility in various scientific research applications .

Properties

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

ethyl furo[2,3-c]pyridine-3-carboxylate

InChI

InChI=1S/C10H9NO3/c1-2-13-10(12)8-6-14-9-5-11-4-3-7(8)9/h3-6H,2H2,1H3

InChI Key

JFQHZNXPZIMTDM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=COC2=C1C=CN=C2

Origin of Product

United States

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